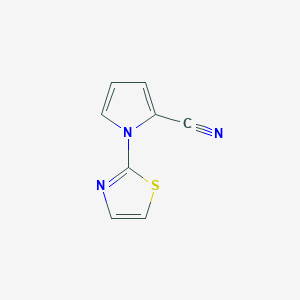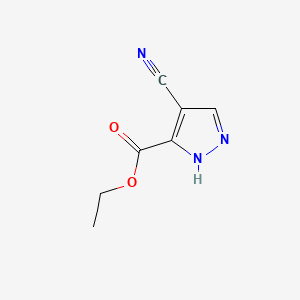![molecular formula C13H10IN3 B1300474 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 866018-05-5](/img/structure/B1300474.png)
3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline is an organic compound with the molecular formula C13H10IN3. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. The presence of an iodine atom at the 6-position of the imidazo[1,2-a]pyridine ring and an aniline group at the 3-position makes this compound unique and potentially useful in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline typically involves the cyclization of 2-aminopyridine with an appropriate halogenated ketone, followed by iodination. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP) and iodine (I2) in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The aniline group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
科学的研究の応用
3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure makes it a potential candidate for studying biological pathways and interactions.
Medicine: It may have potential therapeutic applications due to its structural similarity to other biologically active imidazo[1,2-a]pyridine derivatives.
作用機序
The mechanism of action of 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline is not well-documented. based on its structure, it is likely to interact with various molecular targets and pathways. The imidazo[1,2-a]pyridine ring system is known to interact with enzymes and receptors, potentially modulating their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity to specific targets .
類似化合物との比較
Similar Compounds
3-Bromoimidazo[1,2-a]pyridin-2-yl)aniline: Similar structure but with a bromine atom instead of iodine.
3-Chloroimidazo[1,2-a]pyridin-2-yl)aniline: Similar structure but with a chlorine atom instead of iodine.
3-Fluoroimidazo[1,2-a]pyridin-2-yl)aniline: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity, binding affinity, and overall biological activity .
特性
IUPAC Name |
3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDTWKXEIVZCKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN3C=C(C=CC3=N2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363132 |
Source


|
| Record name | 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866018-05-5 |
Source


|
| Record name | 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Fluorophenyl)methylidene]chromen-4-one](/img/structure/B1300404.png)
![3-[(2,6-Dichlorophenyl)methylidene]chromen-4-one](/img/structure/B1300405.png)
![3-[(2-Chloro-6-fluorophenyl)methylidene]chromen-4-one](/img/structure/B1300406.png)
![(E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300472.png)

![(E)-3-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1300480.png)
![3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1300484.png)
![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)





